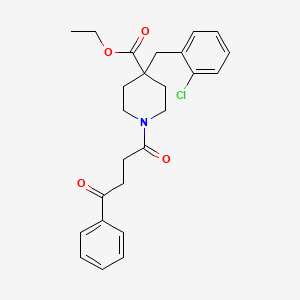![molecular formula C17H16N2O4 B5231726 1-[4-(4-nitrophenoxy)benzoyl]pyrrolidine](/img/structure/B5231726.png)
1-[4-(4-nitrophenoxy)benzoyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-nitrophenoxy)benzoyl]pyrrolidine, also known as NPB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to a class of molecules known as pyrrolidines, which have been found to exhibit a range of biological activities. In
Mécanisme D'action
The mechanism of action of 1-[4-(4-nitrophenoxy)benzoyl]pyrrolidine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. This leads to a decrease in the proliferation of cancer cells and an increase in their apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
1-[4-(4-nitrophenoxy)benzoyl]pyrrolidine has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain kinases and phosphatases, which are involved in cell signaling pathways. It also affects the expression of certain genes, leading to changes in cell behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[4-(4-nitrophenoxy)benzoyl]pyrrolidine in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. This makes it a potentially safer alternative to traditional chemotherapy drugs, which can have toxic side effects. However, one of the limitations of using 1-[4-(4-nitrophenoxy)benzoyl]pyrrolidine is its solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on 1-[4-(4-nitrophenoxy)benzoyl]pyrrolidine. One area of interest is in the development of new drug delivery systems that can improve its solubility and bioavailability. Another area is in the exploration of its potential applications in other disease areas, such as autoimmune disorders and infectious diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicity.
Méthodes De Synthèse
The synthesis of 1-[4-(4-nitrophenoxy)benzoyl]pyrrolidine involves a multi-step process that begins with the reaction of 4-nitrophenol with benzoyl chloride to form 4-nitrobenzoyl chloride. This intermediate is then reacted with pyrrolidine in the presence of a base to produce 1-[4-(4-nitrophenoxy)benzoyl]pyrrolidine. The purity of 1-[4-(4-nitrophenoxy)benzoyl]pyrrolidine can be further improved through recrystallization and purification techniques.
Applications De Recherche Scientifique
1-[4-(4-nitrophenoxy)benzoyl]pyrrolidine has been found to have potential applications in a variety of scientific research fields. One of the most promising areas is in the development of new drugs for the treatment of cancer. 1-[4-(4-nitrophenoxy)benzoyl]pyrrolidine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
Propriétés
IUPAC Name |
[4-(4-nitrophenoxy)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c20-17(18-11-1-2-12-18)13-3-7-15(8-4-13)23-16-9-5-14(6-10-16)19(21)22/h3-10H,1-2,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGDUXNYOCVMCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Nitrophenoxy)phenyl](1-pyrrolidinyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-acetylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5231656.png)
![N-(2-hydroxyethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5231661.png)
![N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide](/img/structure/B5231673.png)
![methyl 2-({[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5231690.png)
![5-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethylidene]-3(2H)-furanone](/img/structure/B5231698.png)
![2-[({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]ethanol](/img/structure/B5231703.png)
![phenyl 2-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5231704.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-ethylphenyl)acetamide](/img/structure/B5231707.png)
![4-butoxy-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5231714.png)
![1-(4-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B5231717.png)

![2-bromo-1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B5231728.png)
![1-[3-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)propanoyl]-4-phenylpiperazine](/img/structure/B5231731.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[methyl(2-pyridinylmethyl)amino]nicotinamide](/img/structure/B5231739.png)